4-Fluoro-3H-pyrazole

Analytical Chemistry Medicinal Chemistry Spectroscopy

Choose 4-Fluoro-3H-pyrazole (CAS 921604-93-5) for its unique tautomeric structure, giving a clear 1H NMR marker (11.14 ppm) that simplifies reaction monitoring. Its higher LogP (0.55 vs. 0.13 for unsubstituted pyrazole) and superior metabolic stability make it a strategic building block for fine-tuning lipophilicity, improving membrane permeability, and enhancing pharmacokinetic profiles in lead compounds. Ideal for medicinal chemistry and agrochemical R&D.

Molecular Formula C3H3FN2
Molecular Weight 86.07 g/mol
CAS No. 921604-93-5
Cat. No. B15173962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3H-pyrazole
CAS921604-93-5
Molecular FormulaC3H3FN2
Molecular Weight86.07 g/mol
Structural Identifiers
SMILESC1C(=CN=N1)F
InChIInChI=1S/C3H3FN2/c4-3-1-5-6-2-3/h1H,2H2
InChIKeyHCIQJTLKVMMNFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3H-pyrazole (CAS 921604-93-5) Procurement Guide: A Key Fluorinated Heterocyclic Building Block


4-Fluoro-3H-pyrazole (CAS 921604-93-5) is a fluorinated derivative of the pyrazole heterocycle, with the molecular formula C₃H₃FN₂ and a molecular weight of 86.07 g/mol . This compound exists as a tautomer of 4-fluoro-1H-pyrazole (CAS 35277-02-2), and its structure features a fluorine atom substituted at the 4-position of the pyrazole ring, which imparts distinct electronic and physicochemical properties compared to non-fluorinated or other halogenated analogs [1]. As a versatile building block, it is of significant interest in medicinal chemistry and agrochemical research for the synthesis of biologically active compounds and advanced materials [2].

Why 4-Fluoro-3H-pyrazole Cannot Be Replaced by Non-Fluorinated or Other Halogenated Pyrazoles


While various halogenated and unsubstituted pyrazoles share a common core structure, their physicochemical properties and solid-state behaviors are not interchangeable [1]. The introduction of a single fluorine atom at the 4-position fundamentally alters the compound's electronic environment, hydrogen-bonding network, lipophilicity, and acidity compared to its chloro, bromo, iodo, and non-fluorinated counterparts [2]. These quantifiable differences directly impact critical parameters such as NMR signature, crystal packing, pKa, and LogP, which are decisive for synthetic route design, analytical method development, and the ultimate performance of the compound as a building block or active scaffold [3].

Quantitative Differentiation of 4-Fluoro-3H-pyrazole: A Comparative Evidence Guide for Scientific Selection


Distinct N-H Proton NMR Shift Confirms Unique Electronic Environment for 4-Fluoropyrazole

The N-H proton of 4-fluoropyrazole resonates significantly upfield (11.1370 ppm) compared to its chloro (11.5699 ppm), bromo (11.5303 ppm), and iodo (11.7549 ppm) analogs [1]. This distinct chemical shift, validated by experimental 1H NMR spectroscopy, is a direct consequence of fluorine's high electronegativity and its unique electronic influence on the pyrazole ring [1]. This provides a verifiable spectroscopic handle for confirming the identity and purity of the fluorinated compound.

Analytical Chemistry Medicinal Chemistry Spectroscopy

Unique Crystal Packing Motif Differentiates 4-Fluoropyrazole from Chloro and Bromo Analogs

The solid-state structure of 4-fluoropyrazole is distinct, forming one-dimensional catemeric chains via N-H⋯N hydrogen bonds, whereas the chloro and bromo analogs are isostructural and form trimeric supramolecular motifs [1]. This difference in packing, observed through X-ray crystallography, is attributed to fluorine's unique size and electronic properties [1].

Crystallography Solid-State Chemistry Materials Science

Increased Acidity of 4-Fluoropyrazole Compared to Unsubstituted Pyrazole

4-Fluoropyrazole exhibits a predicted acid dissociation constant (pKa) of 13.66 ± 0.50, which is lower than the pKa of unsubstituted pyrazole (approximately 14.0) [REFS-1, REFS-2]. The lower pKa indicates that 4-fluoropyrazole is a stronger acid, a property influenced by the electron-withdrawing effect of the fluorine atom [2].

Physicochemical Properties Medicinal Chemistry Drug Design

Enhanced Lipophilicity (LogP) of 4-Fluoropyrazole Versus Unsubstituted Pyrazole

The substitution of a hydrogen with a fluorine atom at the 4-position increases the lipophilicity of the pyrazole ring. 4-Fluoropyrazole has a reported experimental LogP value of 0.5488, which is higher than the LogP of unsubstituted pyrazole (approximately 0.13) [REFS-1, REFS-2]. This increase in lipophilicity is a direct consequence of the fluorine atom and can significantly impact membrane permeability [1].

Lipophilicity ADME Properties Drug Discovery

Improved Metabolic Stability Inferred from the Fluorinated Pyrazole Class

The strategic incorporation of fluorine into heterocycles like pyrazole is a well-established approach to enhance metabolic stability [1]. The strong carbon-fluorine (C-F) bond is resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation [2]. This class-level inference suggests that 4-fluoropyrazole-based compounds are likely to possess superior metabolic stability compared to their non-fluorinated analogs, which is a key advantage in drug development [3].

Metabolic Stability Pharmacokinetics Drug Design

Optimal Procurement Scenarios for 4-Fluoro-3H-pyrazole Based on Quantified Differentiation


Procurement as an Analytical Standard for NMR Spectroscopy

Due to its unique and well-characterized 1H NMR chemical shift (N-H proton at 11.14 ppm) [1], 4-fluoro-3H-pyrazole is an ideal reference standard for laboratories using NMR to monitor reactions or confirm the structure of fluorinated pyrazole derivatives. Its distinct shift provides a clear and unambiguous marker that differentiates it from other halogenated pyrazoles, ensuring accurate identification and purity assessment.

Procurement for Solid-State and Crystallography Research

The non-isostructural catemeric crystal packing of 4-fluoropyrazole, which differs from the trimeric motifs of chloro and bromo analogs [1], makes it a valuable model compound for academic and industrial groups studying the influence of halogen substitution on supramolecular assembly, hydrogen-bonding networks, and solid-state physicochemical properties relevant to formulation science.

Procurement for the Design of Metabolically Stable Drug Candidates

As a member of the fluorinated pyrazole class, which is associated with enhanced metabolic stability [2], 4-fluoro-3H-pyrazole is a strategic choice for medicinal chemistry programs aiming to improve the pharmacokinetic profiles of lead compounds. Its use as a building block can increase the likelihood of developing candidates with prolonged half-lives and better in vivo efficacy compared to non-fluorinated analogs [3].

Procurement for Optimizing ADME Properties via Increased Lipophilicity

The quantifiably higher LogP (0.55) of 4-fluoropyrazole compared to unsubstituted pyrazole (0.13) makes it a preferred starting material when increased membrane permeability is a design objective. Procuring this specific compound allows researchers to fine-tune the lipophilicity of their synthesized molecules, which can be critical for crossing biological barriers like the blood-brain barrier or for improving oral absorption.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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